3-(azetidin-3-yl)-6-fluoro-1H-indole
Description
3-(Azetidin-3-yl)-6-fluoro-1H-indole is a heterocyclic compound featuring an indole scaffold substituted with a fluorine atom at the 6-position and an azetidine ring at the 3-position. The fluorine atom at C-6 enhances metabolic stability and modulates electronic properties, making this compound of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders or kinase inhibition .
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C11H11FN2/c12-8-1-2-9-10(7-4-13-5-7)6-14-11(9)3-8/h1-3,6-7,13-14H,4-5H2 |
InChI Key |
SIIKKROWVJPDET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the indole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or DMF (dimethylformamide).
Industrial Production Methods
For industrial production, the synthesis of 3-(azetidin-3-yl)-6-fluoro-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are often applied to minimize the use of hazardous reagents and to improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-6-fluoro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
3-(azetidin-3-yl)-6-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of agrochemicals
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which is crucial for its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3-Substituted-6-fluoro-1H-indole Derivatives
*Calculated using empirical formula.
Key Observations:
Substituent Effects on Bioactivity: The azetidin-3-yl group (as in the target compound) offers a compact, rigid structure that may enhance binding affinity to enzymatic pockets compared to bulkier groups like cyclopropylmethyl . Fluorine at C-6 improves metabolic stability across all analogs, as seen in 6-fluoro-3-(dimethylaminomethyl)indole, which is stable under laboratory conditions .
Physical Properties: Melting points are available only for non-fluorinated imidazole-indole hybrids (e.g., 180–181°C for compound 40 in ), suggesting fluorination reduces crystallinity in some cases. The trifluoromethyl group in 6-(trifluoromethyl)-1H-indole increases molecular weight (185.15 g/mol) and lipophilicity, critical for membrane permeability .
Synthetic Accessibility: Azetidine-containing indoles (e.g., in ) often require multi-step synthesis, including protection/deprotection strategies, whereas dimethylaminomethyl derivatives () are synthesized via straightforward alkylation.
Safety data for [(6-fluoro-1H-indol-3-yl)methyl]dimethylamine () highlight its use in manufacturing, underscoring the industrial relevance of fluorinated indoles.
Biological Activity
3-(azetidin-3-yl)-6-fluoro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorine atom at the 6-position of the indole structure enhances its pharmacological properties, making it a candidate for further research in drug development.
The synthesis of this compound typically involves the reaction of azetidine derivatives with fluorinated indole precursors. This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, which can exhibit varied biological activities .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of key enzymes or modulation of receptor activity, which is crucial for its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:
The compound exhibits low toxicity towards non-cancerous cells while maintaining potent activity against cancerous cells, making it a promising candidate for further development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Studies indicate effective inhibition against strains such as:
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15.6 | Comparable to standard antibiotics |
| Escherichia coli | 12.5 | Effective against resistant strains |
Case Studies
One notable study explored the efficacy of this compound in vivo, demonstrating significant tumor reduction in murine models of breast cancer. The study reported a marked decrease in tumor size after treatment compared to control groups, reinforcing the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(azetidin-3-yl)-6-fluoro-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with fluorinated indole precursors. For example, indole derivatives can undergo nucleophilic substitution or cross-coupling reactions with azetidine-containing reagents. Evidence from similar compounds (e.g., 6-fluoroindole derivatives) suggests using catalysts like Fe(II) phthalocyanine and bases such as cesium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (~140°C) to achieve moderate yields (42–55%) . Purification often employs flash column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., NH stretches in indole). Thin-layer chromatography (TLC) and HPLC are used to assess purity (>95%) .
Q. How can researchers optimize purification strategies for this compound, particularly when scaling up synthesis?
- Methodological Answer : For scale-up, preparative HPLC or recrystallization from ethanol/water mixtures may improve recovery. Evidence from fluorinated indole analogs highlights the importance of solvent polarity in minimizing fluorine-related side reactions. Avoid prolonged exposure to acidic/basic conditions to prevent azetidine ring opening .
Advanced Research Questions
Q. What biological targets are associated with this compound, and how can its activity be evaluated in vitro?
- Methodological Answer : The compound’s azetidine and indole moieties suggest potential kinase or GPCR modulation. Target-specific assays (e.g., kinase inhibition profiling) and cellular viability assays (MTT or apoptosis markers) are recommended. Patent data on related azetidine-indole hybrids indicate utility in oncology, with IC₅₀ determinations via fluorescence-based enzymatic assays .
Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?
- Methodological Answer : Fluorine’s electron-withdrawing effects can disrupt crystal packing. Use slow evaporation in dichloromethane/hexane to grow single crystals. SHELXL refines structures by modeling disorder in the azetidine ring and applying anisotropic displacement parameters. Twinning or low-resolution data may require the TWIN/BASF commands for correction .
Q. How do structural modifications (e.g., substituent position on indole or azetidine) affect the compound’s pharmacokinetic properties?
- Methodological Answer : Introduce methyl or methoxy groups to the indole ring to enhance lipophilicity (logP) and blood-brain barrier penetration. Replace fluorine with chloro or trifluoromethyl groups to evaluate metabolic stability via liver microsome assays. SAR studies on fluorinated indole-carboxamides show that 6-fluoro substitution improves target binding affinity .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀). Cross-reference with structural analogs (e.g., 6-trifluoromethylindole derivatives) to isolate fluorine-specific effects .
Methodological and Technical Considerations
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS, focusing on azetidine ring hydrolysis or defluorination. Use deuterated solvents in NMR to track real-time stability .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinases or receptors. QSAR models trained on fluorinated indole datasets can predict ADMET properties. Validate with free-energy perturbation (FEP) calculations for accurate ΔΔG binding estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
